

A Comparative Guide to the Interaction of Isomalt with Common Active Pharmaceutical Ingredients

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Compound of Interest		
Compound Name:	Isomalt (Standard)	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the interactions between isomalt, a versatile sugar alcohol excipient, and a range of common active pharmaceutical ingredients (APIs). Through a review of experimental data, this document aims to be an objective resource for formulation scientists in the development of robust and effective solid dosage forms.

Executive Summary

Isomalt is an equimolar mixture of two disaccharide alcohols: $6\text{-O-}\alpha\text{-D-glucopyranosyl-D-sorbitol}$ (GPS) and $1\text{-O-}\alpha\text{-D-glucopyranosyl-D-mannitol}$ (GPM). Its low hygroscopicity, good compactability, and pleasant taste make it a suitable excipient for various oral dosage forms, including chewable tablets, lozenges, and orally disintegrating tablets.[1][2] This guide explores the physicochemical compatibility, tablet performance, and stability of isomalt in formulations with various APIs, drawing comparisons with other commonly used excipients.

Physicochemical Compatibility of Isomalt with Common APIs

The compatibility of an excipient with an API is crucial for the stability and efficacy of the final drug product. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and



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spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) are instrumental in detecting potential interactions.

Data Summary: Physicochemical Interaction Analysis



API	Analytical Method	Key Findings	Indication of Interaction
Paracetamol	DSC	After melt-extrusion of a 50% paracetamol mixture, isomalt was transformed into an amorphous form while paracetamol remained crystalline.[3]	No significant chemical interaction observed, but a physical transformation of isomalt occurs.
Hydrochlorothiazide	FTIR	In a study of olmesartan medoxomil and hydrochlorothiazide formulations, the FTIR spectra of the final mixture showed absorption bands in the same positions as their individual components, indicating no strong interactions in the solid state.[4]	No evidence of strong chemical interaction.
Indomethacin	DSC	DSC results for solid dispersions of indomethacin and isomalt showed an interaction between the drug and the carrier.[5]	Evidence of interaction, likely hydrogen bonding, which can enhance the stability of the amorphous drug.
Ibuprofen	DSC & TGA	Thermal analysis of ibuprofen and isomalt mixtures showed that ultrasound-assisted compaction caused	Physical interaction under specific processing conditions.



the melting of ibuprofen.

Comparative Performance of Isomalt in Solid Dosage Forms

The performance of a tablet formulation is assessed by several key parameters, including its mechanical strength, disintegration time, and drug release profile. This section compares the performance of isomalt-based tablets with those formulated with other common excipients.

Data Summary: Tablet Performance Metrics



Parameter	API	Isomalt Formulation Performance	Comparative Excipient	Comparative Performance
Dilution Potential	Paracetamol	20% drug loading achievable with standard isomalt; 40% with co- processed isomalt.	-	-
Mefenamic Acid	30% drug loading with co- processed isomalt.	-	-	
Ascorbic Acid	40% drug loading with co- processed isomalt.	-	-	
Nimesulide	40% drug loading with co- processed isomalt.	-	-	
Aspirin	30% drug loading with co- processed isomalt.	-	-	
Tensile Strength	Paracetamol	Co-extruded isomalt/paraceta mol mixtures yielded harder tablets compared to physical mixtures.	-	-



Hydrochlorothiazi de	Moulded tablets with isomalt showed a tensile strength that remained above 0.80 MPa after 6 months of storage at 85% RH.	-		
Enalapril Maleate	Orodispersible mini-tablets (ODMTs) with isomalt showed changes in tensile strength as a function of storing time and condition.	Ludiflash® (Mannitol-based)	Both excipients showed potential for ODMTs, with specific stability profiles.	
Disintegration Time	Hydrochlorothiazi de	ODMTs with isomalt achieved disintegration times of less than 180 seconds, with some formulations meeting the FDA limit of 30 seconds.	Ludiflash® (Mannitol-based)	Both excipients could produce ODMTs meeting pharmacopoeial requirements.
Theophylline	Tablets with direct compression (DC) isomalt had a slower disintegration	DC Mannitol	DC mannitol resulted in faster disintegration.	



	time compared to		
	DC mannitol.		
Dissolution Rate	Paracetamol	Co-extruded isomalt tablets showed a fast dissolution rate, with over 80% of the drug released within 20 minutes.	-
Hydrochlorothiazi de	Moulded isomalt-based tablets showed a fast dissolution rate, with over 60% of the drug released within 20 minutes. The bioavailability of hydrochlorothiazi de from moulded isomalt tablets was comparable to a conventional tablet formulation.	Conventional Tablet	Similar bioavailability.
Theophylline	Drug dissolution rate for tablets containing DC isomalt was slower than for tablets containing DC mannitol.	DC Mannitol	DC mannitol resulted in a faster dissolution rate.



Stability of Isomalt Formulations

The stability of a drug product is a critical quality attribute. The low hygroscopicity of isomalt contributes to the stability of moisture-sensitive drugs.

Data Summary: Stability Studies

API	Storage Conditions	Stability Assessment	Key Findings
Enalapril Maleate	Not specified in abstract	Disintegration time and tensile strength	Changes in disintegration time and tensile strength were observed as a function of storing time, condition, and excipient.
Hydrochlorothiazide	85% RH for 6 months	Tensile strength	Moulded tablets maintained a tensile strength above 0.80 MPa.
Paracetamol	Half a year at different humidities	Physical characteristics of tablets	Tablets were relatively stable due to the low hygroscopicity of isomalt.
Indomethacin	8 weeks at 25°C and 45°C under 70% RH	Dissolution profile	Isomalt solid dispersion samples showed better physical stability in various levels of humidity compared with PVP K30 dispersion samples.

Experimental Protocols



Detailed methodologies are essential for the replication and verification of experimental findings.

Physicochemical Compatibility Analysis

- Differential Scanning Calorimetry (DSC): Samples of the API, isomalt, and their physical mixtures (typically in a 1:1 ratio) are accurately weighed into aluminum pans. The pans are then heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under a nitrogen purge. The heat flow is measured as a function of temperature. The appearance of new peaks, or the shifting or disappearance of existing peaks corresponding to the melting points of the individual components, can indicate an interaction.
- Fourier-Transform Infrared Spectroscopy (FTIR): Samples are prepared by mixing the API and isomalt with potassium bromide (KBr) and compressing the mixture into a pellet. The FTIR spectra are then recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹). The disappearance of characteristic peaks or the appearance of new peaks in the spectrum of the mixture compared to the spectra of the individual components suggests a chemical interaction.

Tablet Performance Testing

- Tensile Strength Measurement: The tensile strength of the tablets is determined by a
 diametrical compression test using a tablet hardness tester. The force required to fracture
 the tablet is recorded. The tensile strength (σ) is calculated using the following equation: σ =
 2F / (πDt), where F is the breaking force, D is the tablet diameter, and t is the tablet
 thickness.
- Disintegration Test (as per USP <701>): Six tablets are placed in the basket-rack assembly
 of a disintegration apparatus. The apparatus is operated in a specified medium (e.g., water
 or simulated gastric fluid) at 37 ± 2°C. The time taken for all tablets to disintegrate completely
 is recorded. For a product to pass, all six tablets must disintegrate within the specified time
 (e.g., 30 minutes for immediate-release tablets).
- Friability Test (as per USP <1216>): A pre-weighed sample of tablets (typically a number of tablets with a total weight close to 6.5 g for tablets weighing ≤ 650 mg, or 10 tablets for those weighing > 650 mg) is placed in the drum of a friability tester. The drum is rotated for a set number of revolutions (usually 100). The tablets are then de-dusted and re-weighed. The

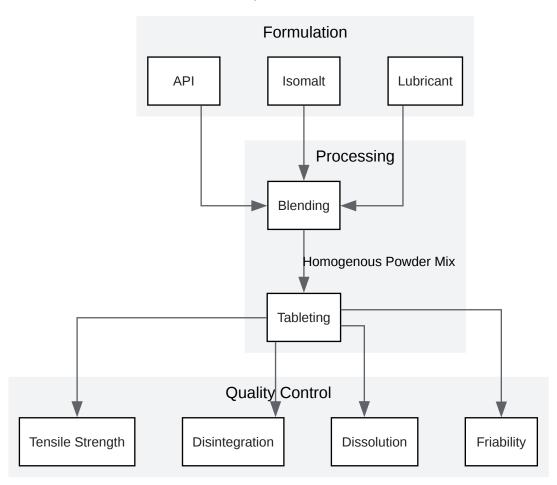




percentage of weight loss is calculated. A maximum weight loss of not more than 1.0% is generally considered acceptable.

Visualizing Experimental Workflows Direct Compression Tablet Manufacturing and Testing Workflow

Direct Compression Workflow

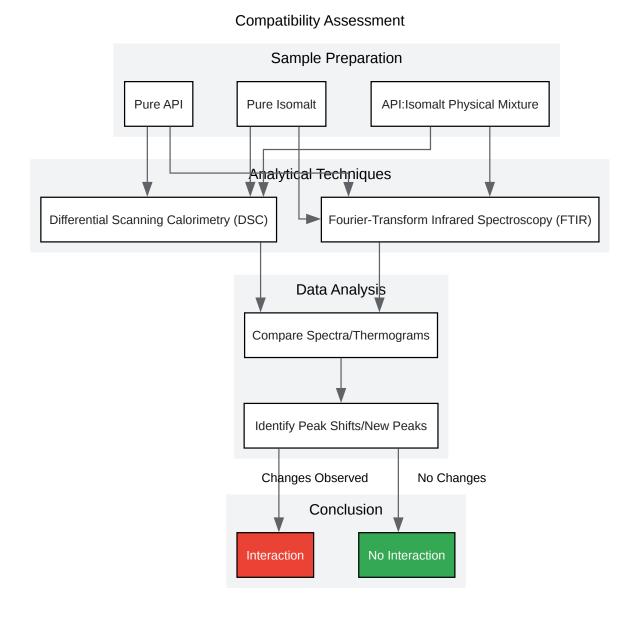


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Caption: Workflow for direct compression tablet manufacturing and subsequent quality control testing.

Physicochemical Compatibility Assessment Pathway





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Caption: Logical pathway for assessing the physicochemical compatibility of an API with isomalt.

Conclusion

Isomalt demonstrates favorable characteristics as a pharmaceutical excipient, exhibiting good compatibility with a range of common APIs and offering robust performance in various tablet formulations. Its low hygroscopicity contributes to the stability of finished drug products. While it



shows comparable performance to other polyols like mannitol in many respects, the choice of excipient will ultimately depend on the specific requirements of the API and the desired characteristics of the final dosage form. The data presented in this guide provides a valuable starting point for formulators considering isomalt in their drug development programs.

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